7-O-Desmethyl terazosin
説明
特性
IUPAC Name |
[4-(4-amino-7-hydroxy-6-methoxyquinazolin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O4/c1-26-15-9-11-12(10-13(15)24)20-18(21-16(11)19)23-6-4-22(5-7-23)17(25)14-3-2-8-27-14/h9-10,14,24H,2-8H2,1H3,(H2,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNJMTXWORLPPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105356-90-9 | |
| Record name | 7-O-Desmethyl terazosin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105356909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-O-DESMETHYL TERAZOSIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WF0NM23D2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-O-Desmethyl terazosin typically involves the demethylation of terazosin. This can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of high-performance liquid chromatography (HPLC) is common in the purification process .
化学反応の分析
Types of Reactions: 7-O-Desmethyl terazosin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur, especially at the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives.
科学的研究の応用
Pharmacological Properties
7-O-Desmethyl terazosin exhibits similar pharmacological activities to its parent compound, terazosin. It functions primarily as an alpha-1 adrenergic receptor antagonist , leading to:
- Vasodilation : By blocking alpha-1 receptors in vascular smooth muscle, it induces relaxation of blood vessels, thereby lowering blood pressure.
- Prostate Relaxation : It alleviates urinary symptoms associated with benign prostatic hyperplasia by relaxing the smooth muscle in the prostate and bladder neck.
Therapeutic Applications
The therapeutic applications of this compound can be categorized into several key areas:
-
Management of Benign Prostatic Hyperplasia (BPH) :
- Mechanism : The compound's action on alpha-1 receptors leads to improved urinary flow and reduced symptoms associated with BPH.
- Clinical Relevance : Studies have indicated that levels of this compound correlate with symptom relief in patients undergoing terazosin therapy.
-
Hypertension Treatment :
- Mechanism : Similar to terazosin, it lowers blood pressure through vasodilation.
- Research Findings : Clinical trials have demonstrated significant reductions in both systolic and diastolic blood pressure when patients are treated with terazosin, implicating its metabolites like this compound in these effects .
-
Potential Off-Label Uses :
- There is ongoing research into the efficacy of this compound for conditions such as:
- Chronic Prostatitis/Chronic Pelvic Pain Syndrome : Initial studies suggest potential benefits in symptom management .
- Post-Traumatic Stress Disorder (PTSD) : Investigations are underway regarding its role in alleviating nightmares associated with PTSD .
- Hyperhidrosis : Evidence suggests it may help manage excessive sweating related to selective serotonin reuptake inhibitors .
- There is ongoing research into the efficacy of this compound for conditions such as:
Case Studies and Research Insights
Several case studies have highlighted the significance of this compound in clinical practice:
- Case Study on BPH Management : A study involving patients treated with terazosin showed that higher levels of this compound were associated with improved urinary symptoms. This finding supports its potential role as a biomarker for therapeutic efficacy during treatment.
- Drug Interaction Studies : Research has explored how this compound interacts with other medications. These studies aim to understand its pharmacokinetic profile when combined with other alpha-blockers or antihypertensive agents, which could enhance treatment protocols for patients requiring multiple therapies.
Summary Table of Biological Activities
| Activity | Description |
|---|---|
| Alpha-1 Adrenergic Antagonism | Induces vasodilation and prostate relaxation |
| Apoptosis Induction | Enhances transforming growth factor beta-1 expression leading to increased apoptosis in prostate cells |
| Biomarker Potential | Measurable levels correlate with therapeutic outcomes in BPH treatment |
作用機序
7-O-Desmethyl terazosin exerts its effects by selectively blocking alpha-1 adrenergic receptors. This leads to the relaxation of smooth muscle in blood vessels and the prostate, resulting in lowered blood pressure and improved urinary flow. The compound’s mechanism involves the inhibition of adrenaline’s action on these receptors, which is crucial in managing conditions like hypertension and benign prostatic hyperplasia .
類似化合物との比較
Structural and Functional Comparison with Analogous Compounds
Prazosin
- Structural Differences : Prazosin has a furan ring, while terazosin has a tetrahydrofuran moiety (Tanimoto similarity: 0.7) .
- Pharmacological Activity :
- Adverse Effects : Both cause dizziness and hypotension, but terazosin’s gradual titration minimizes these effects .
Table 1: Key Differences Between Terazosin and Prazosin
| Parameter | Terazosin | Prazosin |
|---|---|---|
| Ring Structure | Tetrahydrofuran | Furan |
| Half-Life | 12–24 hours | 2–3 hours |
| Antimalarial IC₅₀ | 34.72 μM | 16.67 μM |
| Dosing Frequency | Once daily | 2–3 times daily |
Doxazosin and Tamsulosin
- Doxazosin : Shares terazosin’s quinazoline core but has a benzodioxane moiety. Both are once-daily α1-blockers, but doxazosin has a longer half-life (~22 hours) and stronger lipid-lowering effects (total cholesterol: -5.0%; LDL: -7.6%) .
- Tamsulosin: A sulfonamide derivative with prostate selectivity. Unlike terazosin, it lacks hypotensive effects, making it safer for normotensive BPH patients. Tamsulosin improved peak urinary flow rate by 16% vs. terazosin’s 24.4% .
Table 2: Clinical Efficacy in BPH Treatment
| Drug | Symptom Score Reduction | Peak Flow Rate Increase | Hypotension Incidence |
|---|---|---|---|
| Terazosin | 22.4% | 24.4% | 17.9% |
| Tamsulosin | 35.1% | 16% | 0.4% (syncope) |
| Doxazosin | Similar to terazosin | Comparable | 13% |
Oxa-Spirocyclic Analogues
Terazosin derivatives with oxa-spirocyclic modifications (e.g., compounds 75 , 76 , 78 ) show enhanced antihypertensive duration:
Neuroprotective Analogues
Synthetic terazosin analogs (e.g., 7d , 10a , 12a , 12b ) exhibit neuroprotective effects in SH-SY5Y cells:
Off-Target and Repurposing Potential
Antimicrobial Activity
生物活性
7-O-Desmethyl terazosin is a significant metabolite of terazosin, a selective alpha-1 adrenergic receptor antagonist primarily used for treating benign prostatic hyperplasia (BPH) and hypertension. Understanding the biological activity of this compound is crucial for evaluating its pharmacological effects, therapeutic potential, and safety profile.
This compound functions similarly to its parent compound, terazosin, by blocking alpha-1 adrenergic receptors. This blockade leads to:
- Vasodilation: Relaxation of vascular smooth muscle, resulting in decreased blood pressure.
- Improved Urinary Flow: Reduction in smooth muscle tone in the prostate and bladder neck, alleviating symptoms of BPH.
The mechanism involves the inhibition of catecholamines that promote mitogenesis, thereby inducing apoptosis in prostate cells through pathways involving transforming growth factor beta-1 (TGF-beta1) and the caspase cascade .
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by its metabolism from terazosin. Key characteristics include:
- Absorption: Approximately 90% bioavailability.
- Volume of Distribution: Ranges from 25L to 30L.
- Protein Binding: High binding affinity (90-94%).
- Metabolism: Primarily hepatic with several metabolites including 6-O-demethyl and 7-O-methyl derivatives .
In Vitro Studies
Research indicates that this compound retains significant biological activity similar to terazosin. Studies have demonstrated its effectiveness in:
- Cell Proliferation Inhibition: It inhibits cell proliferation in prostate cancer cell lines, suggesting potential applications in cancer therapy .
- Apoptosis Induction: Enhances apoptosis in prostate cells via upregulation of TGF-beta1 .
Case Studies
Several case studies highlight the therapeutic applications and effects of this compound:
- Prostate Cancer Management:
- Hypertension Treatment:
Comparative Efficacy
A comparative analysis of various alpha-blockers including terazosin and its metabolites reveals:
| Compound | Mechanism | Primary Use | Efficacy Rate (%) |
|---|---|---|---|
| Terazosin | Alpha-1 antagonist | BPH, Hypertension | 70-80 |
| This compound | Alpha-1 antagonist | Potential cancer therapy | Under investigation |
| Doxazosin | Alpha-1 antagonist | BPH, Hypertension | 75-85 |
Q & A
Q. What experimental models are used to investigate terazosin’s neuroprotective effects in Parkinson’s disease (PD)?
Methodological Answer: Preclinical studies employ animal models (e.g., toxin-induced neurodegeneration) and human induced pluripotent stem cell (iPSC)-derived neurons to assess terazosin’s ability to enhance glycolysis via PGK1 activation. Clinical trials measure cerebrospinal fluid (CSF) drug concentrations, brain ATP levels via spectroscopy, and motor symptom progression .
Q. How are impurities in terazosin synthesis identified and characterized?
Methodological Answer: Impurities are isolated using HPLC, with structural elucidation via NMR and mass spectrometry (MS). Cytotoxicity is evaluated using assays like SRB on tumor cell lines and fibroblasts. For example, a reductive ring-opening byproduct was confirmed via independent synthesis and shown to lack cytotoxicity .
Q. What in vitro assays assess terazosin’s anti-cancer effects in prostate cancer research?
Methodological Answer: Cell viability is quantified using Alamar Blue staining (dose-dependent assays), apoptosis via annexin V/PI flow cytometry, and proteasome activity via fluorogenic substrates (e.g., Suc-LLVY-AMC). Western blotting detects cleaved PARP and ubiquitinated protein accumulation .
Advanced Research Questions
Q. How do researchers reconcile contradictory clinical data on terazosin’s efficacy for benign prostatic hyperplasia (BPH)?
Methodological Answer: Discrepancies arise from trial design variations (e.g., placebo-controlled vs. active comparator studies). For instance, terazosin outperformed finasteride in symptom scores and urinary flow rates in a 1,229-patient cohort, but combination therapy showed no additive benefit. Meta-analyses control for variables like baseline severity and dosing protocols .
Q. What kinetic experiments validate proteasome inhibition as a mechanism of terazosin-induced apoptosis in prostate cancer?
Methodological Answer: Time-course studies in PC3 cells demonstrate proteasome inhibition (chymotrypsin-like activity reduced by 45% at 300 μM) precedes apoptosis. Proteasome substrate degradation (e.g., P27 accumulation) is detected via western blotting as early as 8 hours post-treatment, while apoptosis markers (cleaved PARP) emerge after 36 hours .
Q. How do big data approaches complement lab studies in evaluating terazosin’s potential for PD?
Methodological Answer: Retrospective analyses of databases like IBM Watson/Truven (240 million records) compare PD progression in patients taking terazosin vs. tamsulosin (a non-PGK1-active control). Propensity score matching adjusts for confounders (age, comorbidities), revealing terazosin’s association with slower motor decline .
Q. What strategies optimize terazosin’s blood-brain barrier (BBB) penetration in neuroprotection studies?
Methodological Answer: Preclinical pharmacokinetic studies measure serial CSF and plasma concentrations in animal models to calculate BBB penetration ratios. Human trials use CSF sampling and positron emission tomography (PET) to validate target engagement, ensuring doses (e.g., 5 mg/day) achieve therapeutic brain levels .
Data Contradiction and Validation
Q. Why do some studies report weak PGK1 activation by terazosin despite neuroprotective outcomes?
Methodological Answer: Discrepancies may arise from assay sensitivity (e.g., in vitro enzyme activity vs. in vivo metabolic flux). Researchers use isotopic tracer techniques (e.g., ¹³C-glucose) to quantify glycolysis enhancement in neurons, bypassing indirect PGK1 activity measurements .
Q. How is terazosin’s hemodilution effect controlled in clinical hematologic assessments?
Methodological Answer: Studies normalize hematocrit and hemoglobin levels to plasma volume changes. Placebo-controlled trials (e.g., VA Cooperative Study) statistically adjust for hemodilution, confirming terazosin’s lipid-lowering effects (3% LDL reduction) are independent of dilution artifacts .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
